1,3,7-Trimethoxyxanthone
Overview
Description
1,3,7-Trimethoxyxanthone is a xanthone derivative, a class of oxygenated heterocyclic compounds known for their diverse biological activities. Xanthones are secondary metabolites found in various plants, fungi, lichens, and bacteria. The structure of this compound consists of a xanthone core with three methoxy groups attached at positions 1, 3, and 7. This compound has garnered interest due to its potential pharmacological properties, including anti-tumor, anti-inflammatory, and antioxidant activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,7-Trimethoxyxanthone can be synthesized through several synthetic routes. One common method involves the methylation of 1,3,7-trihydroxyxanthone using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The reaction conditions must be carefully controlled to ensure complete methylation and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trimethoxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the xanthone core to xanthene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce xanthene derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.
Scientific Research Applications
1,3,7-Trimethoxyxanthone has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other xanthone derivatives. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology: The compound’s biological activities, such as anti-tumor and anti-inflammatory properties, make it a valuable tool for studying cellular pathways and mechanisms of action.
Medicine: Due to its pharmacological properties, this compound is investigated for potential therapeutic applications, including cancer treatment and anti-inflammatory therapies.
Industry: The compound’s antioxidant properties make it useful in the development of cosmetic and pharmaceutical products aimed at reducing oxidative stress and improving skin health.
Mechanism of Action
The mechanism of action of 1,3,7-Trimethoxyxanthone involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in oxidative stress, such as cyclooxygenase and lipoxygenase, thereby reducing the production of pro-inflammatory mediators. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it effective against cancer cells. The exact molecular targets and pathways may vary depending on the specific biological context and the type of cells involved.
Comparison with Similar Compounds
1,3,7-Trimethoxyxanthone can be compared with other xanthone derivatives, such as:
1,3,7-Trihydroxyxanthone: This compound lacks the methoxy groups and has different biological activities and chemical reactivity.
1,7-Dihydroxy-3,4-dimethoxyxanthone: This derivative has hydroxyl groups at positions 1 and 7 and methoxy groups at positions 3 and 4, leading to distinct pharmacological properties.
1,3,7-Trihydroxy-2,8-dimethoxyxanthone: This compound has additional hydroxyl and methoxy groups, which can influence its biological activity and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy groups contribute to its stability and solubility, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,3,7-trimethoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-18-9-4-5-12-11(6-9)16(17)15-13(20-3)7-10(19-2)8-14(15)21-12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMBDZBXWPOBGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190713 | |
Record name | Xanthen-9-one, 1,3,7-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-54-1 | |
Record name | 1,3,7-Trimethoxyxanthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003722541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthen-9-one, 1,3,7-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,7-TRIMETHOXYXANTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2SCW976EJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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